N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 847402-09-9
VCID: VC7251564
InChI: InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Molecular Formula: C25H21N5O2S2
Molecular Weight: 487.6

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 847402-09-9

VCID: VC7251564

Molecular Formula: C25H21N5O2S2

Molecular Weight: 487.6

* For research use only. Not for human or veterinary use.

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide - 847402-09-9

Description

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound belonging to the class of thiazole and triazole derivatives. It has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure features a benzyl group, a thioether linkage, and a triazole ring, contributing to its potential therapeutic effects.

Chemical Formula and Molecular Weight

  • Molecular Formula: C25H21N5O2S2

  • CAS Number: 847402-09-9

  • Molecular Weight: Not explicitly stated, but can be calculated based on the molecular formula.

Structural Features

  • The compound contains a benzyl group, a thioether linkage, and a triazole ring, which are crucial for its biological activity.

  • It incorporates multiple functional groups, including thiazole and triazole moieties, which are associated with diverse pharmacological properties.

Synthesis Overview

The synthesis of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure at each stage of synthesis.

  • Infrared (IR) Spectroscopy: Used to analyze the chemical bonds and functional groups present in the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Biological Activities

Potential Applications

  • Pharmaceutical Applications: The compound's unique structure suggests potential roles as an active pharmaceutical ingredient or a lead compound for drug development.

  • Research Settings: Continues to be explored within academic and industrial research settings for discovering novel therapeutic agents.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamideC25H21N5O2S2Contains benzyl group and thioether linkage
N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamideC26H23N5O3S2Incorporates methoxyphenyl group for enhanced biological activity
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamideNot specifiedFeatures o-tolyl and tetrahydrofuran-2-ylmethyl groups
CAS No. 847402-09-9
Product Name N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Molecular Formula C25H21N5O2S2
Molecular Weight 487.6
IUPAC Name N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31)
Standard InChIKey GYVCISVXCKLNTR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Solubility not available
PubChem Compound 18553848
Last Modified Aug 19 2023

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